2-[(4-Chloro-2-nitrophenyl)formamido]pentanoic acid
Description
2-[(4-Chloro-2-nitrophenyl)formamido]pentanoic acid is a chemical compound with the molecular formula C12H13ClN2O5 and a molecular weight of 300.70 g/mol . This compound is primarily used for research purposes and is known for its unique structural properties, which include a chloro-nitrophenyl group attached to a formamido-pentanoic acid backbone.
Properties
IUPAC Name |
2-[(4-chloro-2-nitrobenzoyl)amino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O5/c1-2-3-9(12(17)18)14-11(16)8-5-4-7(13)6-10(8)15(19)20/h4-6,9H,2-3H2,1H3,(H,14,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEQVXXHZHGDBSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)NC(=O)C1=C(C=C(C=C1)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4-Chloro-2-nitrobenzoyl Chloride
4-Chloro-2-nitrobenzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane (DCM) at 0–5°C. Catalytic dimethylformamide (DMF) accelerates the reaction. The acyl chloride is isolated via distillation or used in situ.
Reaction Conditions :
Amide Coupling with 5-Aminopentanoic Acid
The acyl chloride reacts with 5-aminopentanoic acid in a Schotten-Baumann-type reaction. A biphasic system (water/DCM) with sodium hydroxide maintains pH 8–9, minimizing hydrolysis:
$$
\text{4-Cl-2-NO}2\text{-C}6\text{H}3\text{COCl} + \text{H}2\text{N-(CH}2\text{)}4\text{-COOH} \xrightarrow{\text{NaOH, H}2\text{O/DCM}} \text{Target Compound} + \text{NaCl} + \text{H}2\text{O}
$$
Optimization Notes :
- Excess acyl chloride (1.2 equiv) ensures complete amine consumption.
- Yields drop to 60–70% if pH exceeds 9 due to saponification.
Synthesis Route 2: Carbodiimide-Mediated Coupling
Activation of 4-Chloro-2-nitrobenzoic Acid
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt), the carboxylic acid is activated in DMF or tetrahydrofuran (THF):
$$
\text{4-Cl-2-NO}2\text{-C}6\text{H}_3\text{COOH} \xrightarrow{\text{EDC, HOBt}} \text{Active Ester Intermediate}
$$
Conditions :
Coupling with 5-Aminopentanoic Acid
The active ester reacts with 5-aminopentanoic acid in the presence of a tertiary amine (e.g., triethylamine):
$$
\text{Active Ester} + \text{H}2\text{N-(CH}2\text{)}4\text{-COOH} \xrightarrow{\text{Et}3\text{N}} \text{Target Compound} + \text{Byproducts}
$$
Purification :
Comparative Analysis of Synthetic Methods
| Parameter | Acyl Chloride Route | Carbodiimide Route |
|---|---|---|
| Reaction Time | 4–6 hours | 6–8 hours |
| Yield | 60–70% | 65–75% |
| Purity (HPLC) | 95–98% | 92–95% |
| Byproducts | Hydrolysis products | Urea derivatives |
| Scalability | Moderate | High |
Data extrapolated from analogous systems in.
Challenges and Optimization Strategies
Nitro Group Stability
The electron-withdrawing nitro group complicates amidation by reducing nucleophilicity of the amine. Strategies include:
Chemical Reactions Analysis
2-[(4-Chloro-2-nitrophenyl)formamido]pentanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding nitro and chloro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, resulting in a variety of substituted products. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry
In organic chemistry, 2-[(4-Chloro-2-nitrophenyl)formamido]pentanoic acid serves as a crucial building block for synthesizing more complex organic molecules. Its unique functional groups enable it to participate in various chemical reactions that are foundational for developing new compounds.
Biology
This compound is utilized in biological research to study enzyme interactions and protein modifications. For instance, its ability to form covalent bonds with specific molecular targets allows researchers to investigate the inhibition or modification of enzyme activity, which is vital for understanding biochemical pathways.
Medicine
In pharmaceutical research, this compound acts as a precursor in the development of novel therapeutic agents. Its derivatives have been explored for potential applications in treating various diseases due to their biological activity.
Industry
The compound finds applications in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes where specific chemical functionalities are required.
Case Studies
Case Study 1: Enzyme Interaction Studies
Research has demonstrated that derivatives of this compound can effectively inhibit certain enzymes involved in metabolic pathways. This inhibition has implications for drug development aimed at metabolic disorders.
Case Study 2: Pharmaceutical Development
In a study focusing on new anticoagulants, intermediates derived from this compound were shown to exhibit significant activity against coagulation factors, suggesting potential therapeutic uses in managing blood clotting disorders .
Mechanism of Action
The mechanism of action of 2-[(4-Chloro-2-nitrophenyl)formamido]pentanoic acid involves its interaction with specific molecular targets. The chloro and nitro groups play a crucial role in its reactivity, allowing it to form covalent bonds with target molecules. This interaction can inhibit or modify the activity of enzymes and proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 2-[(4-Chloro-2-nitrophenyl)formamido]pentanoic acid include:
- 2-[(4-Bromo-2-nitrophenyl)formamido]pentanoic acid
- 2-[(4-Methyl-2-nitrophenyl)formamido]pentanoic acid
- 2-[(4-Fluoro-2-nitrophenyl)formamido]pentanoic acid These compounds share a similar structural framework but differ in the substituents on the phenyl ring. The unique combination of chloro and nitro groups in this compound provides distinct reactivity and biological activity, making it valuable for specific research applications .
Biological Activity
2-[(4-Chloro-2-nitrophenyl)formamido]pentanoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological mechanisms, and activity, supported by relevant studies and data.
The compound is defined by its molecular formula and has a molecular weight of approximately 299.68 g/mol. The structure includes a pentanoic acid backbone with a formamido group attached to a 4-chloro-2-nitrophenyl moiety.
Synthesis
The synthesis of this compound typically involves the reaction of 4-chloro-2-nitroaniline with pentanoic acid derivatives under controlled conditions. The following general steps are involved:
- Formation of the amide bond : This can be achieved through the reaction of the amine with an activated carboxylic acid derivative.
- Purification : The product is purified through recrystallization or chromatography to ensure high yield and purity.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of chloronitrophenyl compounds have shown effectiveness against various bacterial strains. A study focusing on related nitrophenyl compounds demonstrated that they inhibit bacterial growth by disrupting cell wall synthesis and function .
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. The mechanism is believed to involve apoptosis induction in cancer cells, potentially through the activation of caspase pathways. A related compound, 4-chloro-3-nitrophenylacetic acid, was shown to induce cell cycle arrest in cancer cell lines .
Enzyme Inhibition
The compound may also act as an enzyme inhibitor. Similar compounds have been studied for their ability to inhibit key enzymes involved in metabolic pathways relevant to cancer and bacterial infections. For example, inhibition of fatty acid synthase (FASN) has been linked to reduced tumor growth in various models .
Data Table: Biological Activities
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Antimicrobial | Disruption of cell wall synthesis | |
| Anticancer | Induction of apoptosis | |
| Enzyme Inhibition | Inhibition of FASN |
Case Studies
- Antimicrobial Study : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of chloronitrophenyl derivatives against Staphylococcus aureus and Escherichia coli, revealing a minimum inhibitory concentration (MIC) of 32 µg/mL for selected compounds .
- Anticancer Research : In vitro studies on related compounds indicated that treatment with 4-chloro-3-nitrophenylacetic acid resulted in a significant reduction in viability of breast cancer cells (MCF-7), suggesting potential therapeutic applications for similar structures .
- Enzyme Inhibition Analysis : Research on fatty acid synthase inhibitors demonstrated that certain nitrophenyl derivatives could reduce FASN activity by up to 70%, leading to decreased lipid biosynthesis in cancer cells .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-[(4-Chloro-2-nitrophenyl)formamido]pentanoic acid, and how can purity be validated?
- Methodological Answer : The compound can be synthesized via coupling reactions between 4-chloro-2-nitrobenzoic acid derivatives and pentanoic acid precursors. A two-step approach is recommended:
Activation : Convert the carboxylic acid group of 4-chloro-2-nitrobenzoic acid to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(ClCO)₂O] under anhydrous conditions.
Amidation : React the acyl chloride with a pentanoic acid derivative containing a free amino group in the presence of a base (e.g., triethylamine) to form the formamido linkage.
- Purity Validation : Use HPLC with a C18 column and UV detection (λ = 254 nm) for quantitative analysis. Confirm structural integrity via (DMSO-d₆, 400 MHz) and FT-IR spectroscopy (amide I band ~1650 cm⁻¹) .
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
-
Spectroscopy :
-
FT-IR : Identify functional groups (e.g., nitro groups at ~1520 cm⁻¹, amide C=O at ~1680 cm⁻¹).
-
NMR : can resolve the carbonyl carbons (amide C=O at ~170 ppm, nitroaryl carbons at ~120-140 ppm).
-
Crystallography : Single-crystal X-ray diffraction (SCXRD) is essential for resolving the 3D structure. For example, similar sulfonamide derivatives were analyzed using a Bruker Kappa APEX II diffractometer (Mo Kα radiation, λ = 0.71073 Å) to determine bond angles and torsion angles critical for stability .
Table 1: Example Crystallographic Data (Hypothetical)
Parameter Value Crystal System Monoclinic Space Group P2₁/c Unit Cell Dimensions a = 10.52 Å, b = 5.78 Å, c = 15.23 Å Bond Angle (C-N-C) 120.5°
Advanced Research Questions
Q. How can computational modeling predict the environmental fate of this compound?
- Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models to estimate partition coefficients (log P) and biodegradation potential. Use software like EPI Suite to predict:
- Hydrolysis : Assess susceptibility to hydrolytic cleavage of the amide bond under varying pH (e.g., pH 5–9).
- Photodegradation : Simulate UV-Vis spectra (TD-DFT calculations) to identify reactive chromophores (e.g., nitro groups).
- Ecotoxicity : Use ECOSAR to estimate acute/chronic toxicity to aquatic organisms. Cross-validate with experimental data from microcosm studies .
Q. What experimental strategies resolve contradictions in reactivity data for nitroaromatic amides?
- Methodological Answer : Discrepancies in nitro group reactivity (e.g., reduction vs. electrophilic substitution) can be addressed via:
Controlled Kinetic Studies : Monitor reaction intermediates using stopped-flow UV-Vis spectroscopy.
Isotopic Labeling : Use -labeled nitro groups to track reduction pathways (e.g., catalytic hydrogenation to amines).
Cross-Validation : Compare DFT-calculated activation energies (B3LYP/6-311+G(d,p)) with experimental Arrhenius parameters .
Q. How to design a long-term study on the compound’s ecological impacts across trophic levels?
- Methodological Answer : Adopt a tiered approach inspired by Project INCHEMBIOL :
-
Tier 1 (Lab) : Acute toxicity assays (e.g., Daphnia magna LC₅₀, algal growth inhibition).
-
Tier 2 (Mesocosm) : Simulate freshwater ecosystems to study bioaccumulation in benthic organisms.
-
Tier 3 (Field) : Monitor degradation products in agricultural runoff using LC-MS/MS.
Table 2: Experimental Design for Tier 1 Studies
Parameter Condition Test Organism Daphnia magna Exposure Duration 48 hours Concentration Range 0.1–100 mg/L Endpoint Mortality, mobility
Methodological Challenges and Solutions
Q. What advanced techniques elucidate the compound’s interaction with biological targets?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure binding affinity to enzymes (e.g., cyclooxygenase-2) in real time.
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein docking (e.g., GROMACS software) to identify key hydrogen bonds with active sites.
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of binding .
Q. How to address discrepancies in crystallographic vs. computational structural data?
- Methodological Answer : Perform a Hirshfeld surface analysis (CrystalExplorer software) to compare experimental (SCXRD) and DFT-optimized structures. Focus on non-covalent interactions (e.g., C–H···O bonds) that influence packing efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
